molecular formula C20H18ClNO5 B2925536 [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate CAS No. 953249-35-9

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate

Cat. No.: B2925536
CAS No.: 953249-35-9
M. Wt: 387.82
InChI Key: GKRPDOSDZDLBIG-UHFFFAOYSA-N
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Description

[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate is a synthetic isoxazole derivative intended for research use in biochemical and pharmacological investigations. Compounds featuring the isoxazole ring are recognized as an important source of potential therapeutics designed to treat diseases of various etiologies . Specifically, isoxazole derivatives have demonstrated significant immunoregulatory properties in experimental models, functioning as immunosuppressive or anti-inflammatory agents . The structural motifs present in this compound—including the 3,4-dimethoxyphenyl and 4-chlorophenyl groups—are common in bioactive molecules. Similar structures have been investigated for their ability to modulate immune functions, such as inhibiting the humoral and cellular immune responses in rodent models and suppressing the production of pro-inflammatory cytokines like TNF-α . Furthermore, related compounds have been evaluated as inhibitors of specific targets; for instance, isoxazole-containing molecules have been developed as kallikrein-7 inhibitors for potential application in treating skin diseases such as atopic dermatitis and Netherton syndrome . Researchers can utilize this compound to explore its potential mechanisms of action, which may involve the induction of apoptosis in immune cells or the regulation of key signaling pathways, as has been observed with other isoxazole derivatives . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO5/c1-24-17-8-5-14(10-19(17)25-2)18-11-16(22-27-18)12-26-20(23)9-13-3-6-15(21)7-4-13/h3-8,10-11H,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRPDOSDZDLBIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of a base and a suitable solvent.

    Attachment of the dimethoxyphenyl group:

    Formation of the chlorophenyl acetate moiety: This can be done by reacting the intermediate compound with 4-chlorophenyl acetic acid or its derivatives under esterification conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

Key Comparisons:

Feature Target Compound (Oxazole) Oxadiazole Analog 1 Oxadiazole Analog 2
Core Heterocycle 1,2-Oxazole (isoxazole) 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Aromatic Substituents 3,4-Dimethoxyphenyl (C5), 4-chlorophenylacetate (C3) 4-Chlorophenyl (C5), bromophenylpropanone (C2) 3,4-Dimethoxyphenyl (C5), bromophenylpropanone (C2)
Anti-Inflammatory Activity Not reported 59.5% inhibition (20 mg/kg) 61.9% inhibition (20 mg/kg)
Reference Standard Indomethacin (64.3% inhibition) Indomethacin (64.3% inhibition)

Analysis :

  • The oxadiazole analogs exhibit moderate anti-inflammatory activity, likely due to electron-withdrawing groups (e.g., bromophenylpropanone) enhancing interaction with cyclooxygenase (COX) enzymes .
  • The 3,4-dimethoxyphenyl group in both the target compound and Oxadiazole Analog 2 could improve solubility, though its positional placement (C5 vs. C3) may influence metabolic stability .

Compounds with Shared Substituents

Verapamil and 4-Aminopyridine ()

  • Verapamil : Contains a 3,4-dimethoxyphenyl group linked to a tertiary amine and nitrile moiety. While structurally distinct, the dimethoxy substitution is associated with calcium channel blockade and enhanced membrane permeability .
  • 4-Aminopyridine: A potassium channel blocker; its simple pyridine structure contrasts with the target compound’s complexity but highlights the role of aromatic amines in CNS modulation.

Comparison Insight :
The 3,4-dimethoxy motif in verapamil and the target compound may confer similar pharmacokinetic advantages (e.g., increased half-life), though the target’s oxazole-acetate system likely directs it toward distinct targets.

Triazolo/Pyrazolo Pyrimidines ()

  • 5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine : Shares the 3,4-dimethoxyphenyl group but incorporates a trifluoromethyl-pyrimidine core, often linked to kinase inhibition.

Structural Implications :
The 4-chlorophenyl and 3,4-dimethoxyphenyl groups are recurring in diverse pharmacophores, indicating their versatility in optimizing ligand-receptor interactions. However, the target compound’s ester functionality may render it more prone to hydrolysis compared to stable trifluoromethyl or tert-butyl groups .

Research Findings and Gaps

  • Anti-Inflammatory Potential: The oxadiazole analogs’ activities suggest the target compound could be screened for COX-2 inhibition or TNF-α suppression, though its oxazole core may require dose optimization .
  • Metabolic Stability : The acetoxy group in the target compound might increase susceptibility to esterase-mediated cleavage compared to ketone-containing analogs, necessitating prodrug strategies.

Biological Activity

The compound [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate is a synthetic organic molecule characterized by its complex structure, which includes an oxazole ring and multiple aromatic substituents. Its unique chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Chemical Structure and Properties

The compound features the following structural components:

  • Oxazole Ring : A five-membered heterocyclic compound that contributes to the biological activity through interactions with various biological targets.
  • Dimethoxyphenyl Group : Enhances lipophilicity and potential biological interactions.
  • Chlorophenyl Acetate Moiety : May participate in esterification reactions, providing avenues for further chemical modifications.

The biological activity of this compound is primarily assessed through its interaction with various biological targets. Preliminary studies suggest the following mechanisms:

  • Protein Interactions : The oxazole and aromatic rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating enzyme or receptor activities.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and urease, which are critical for neurotransmission and metabolic processes.

Antibacterial Activity

Recent studies have shown that compounds with similar structures exhibit moderate to strong antibacterial activity against several strains:

Compound Target Bacteria Activity Level
Compound ASalmonella typhiModerate
Compound BBacillus subtilisStrong
Compound CEscherichia coliWeak

These findings indicate that modifications in the structure of oxazole derivatives can lead to enhanced antibacterial properties.

Enzyme Inhibition Studies

The compound has also shown promising results as an inhibitor of acetylcholinesterase and urease:

Enzyme IC50 Value (µM) Reference Standard (IC50)
Acetylcholinesterase2.14±0.003Thiourea (21.25±0.15)
Urease1.13±0.003Thiourea (21.25±0.15)

These results suggest that the compound may serve as a lead for developing new therapeutic agents targeting these enzymes.

Case Studies

  • Antibacterial Screening : A study evaluated several oxazole derivatives against common bacterial strains. The results demonstrated that specific substitutions on the oxazole ring significantly enhanced antibacterial efficacy, particularly against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition Research : Research focusing on urease inhibitors revealed that compounds similar to [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(4-chlorophenyl)acetate exhibited strong inhibitory activity with low IC50 values, indicating potential for treating conditions associated with urease activity .

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